N-ethyl-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,3-thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,3-thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-3-19-16(23)17-20-15(12-25-17)18(24)22-9-7-21(8-10-22)14-6-4-5-13(2)11-14/h4-6,11-12H,3,7-10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLSBBNUNYCAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=CS1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,3-thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the introduction of the piperazine and tolyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to maximize yield and minimize impurities, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,3-thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-ethyl-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,3-thiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-ethyl-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Halogenated phenyl groups (e.g., A2, A6) generally exhibit higher melting points compared to alkyl-substituted analogs, likely due to increased polarity and intermolecular interactions.
- Thiazole vs. Thiophene : The thiazole ring in the target compound (vs. thiophene in ) introduces additional nitrogen atoms, altering electronic distribution and hydrogen-bonding capacity, which could influence receptor binding .
Biological Activity
N-ethyl-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,3-thiazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a thiazole ring, a piperazine moiety, and a carbonyl group, which are known to contribute to its biological activity.
Biological Activity Overview
The compound exhibits various biological activities, including:
- Anticancer Activity : Research indicates that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown effectiveness against different cancer cell lines due to their ability to induce apoptosis and inhibit cell cycle progression .
- Antimicrobial Properties : Thiazole derivatives have also been reported to possess antimicrobial activity against various pathogens. The presence of the thiazole ring is crucial for this activity, enhancing the compound's interaction with microbial targets .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It is suggested that the compound can affect signaling pathways related to cell survival and proliferation.
- Interaction with DNA : Some studies indicate that thiazole derivatives can intercalate with DNA, leading to disruption of replication and transcription processes .
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
Table 1: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for N-ethyl-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,3-thiazole-2-carboxamide, and what key reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves coupling reactions between piperazine and thiazole intermediates. Key steps include:
- Activation of carboxylic acids using HBTU or BOP reagents in THF or dichloromethane (DCM) .
- Control of pH (via Et₃N or NaHCO₃) to optimize amide bond formation .
- Purification via silica gel column chromatography with solvent gradients (e.g., hexanes/EtOAc) .
- Critical parameters: Temperature (room temp. to reflux), reaction time (2–24 hrs), and solvent polarity .
Q. What analytical techniques are critical for confirming the structural integrity of this compound after synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR for verifying substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and detect byproducts .
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
- Methodological Answer :
- Standardize solvent batches (e.g., anhydrous THF or DCM) and reagent purity.
- Document exact molar ratios (e.g., 1:1.2 for amine:carbonyl chloride) and reaction times .
- Use internal standards (e.g., triethylamine) for pH control during coupling reactions .
Q. What are the primary challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Solvent volume management: Transition from small-scale THF to DCM for easier evaporation .
- Column chromatography limitations: Replace with recrystallization or preparative HPLC for larger batches .
- Optimize catalyst loading (e.g., HBTU) to reduce costs without compromising yield .
Q. Which functional groups in this compound are most reactive, and how should they be protected during derivatization?
- Methodological Answer :
- Piperazine nitrogen : Susceptible to oxidation; protect with Boc (tert-butyloxycarbonyl) groups .
- Thiazole ring : Stable under acidic conditions but may require inert atmospheres during metal-catalyzed reactions .
- Amide bonds : Avoid strong bases to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data observed for this compound across different assay systems?
- Methodological Answer :
- Cross-validate using orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) to confirm target engagement .
- Verify compound purity via HPLC and assess stability in assay buffers (e.g., DMSO vs. aqueous solutions) .
- Compare with structurally analogous compounds (e.g., 3-chlorophenyl or fluorophenyl variants) to isolate structure-activity relationships (SAR) .
Q. What computational strategies are effective for predicting the binding mode of this compound to serotonin or dopamine receptors?
- Methodological Answer :
- Perform molecular docking using crystal structures of 5-HT₁A or D₂ receptors (PDB IDs: 6WGT, 6CM4) to identify key interactions (e.g., piperazine-π stacking) .
- Use molecular dynamics simulations to assess stability of ligand-receptor complexes over 100 ns trajectories .
- Validate predictions with mutagenesis studies (e.g., Ala-scanning of receptor binding pockets) .
Q. What strategies are effective for modifying the piperazine-thiazole core to enhance receptor binding affinity?
- Methodological Answer :
- Piperazine modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to enhance hydrophobic interactions .
- Thiazole substitutions : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to improve steric complementarity .
- Linker optimization : Replace the carbonyl group with sulfonamide or urea to modulate solubility and binding kinetics .
Q. How can researchers investigate metabolic stability and cytochrome P450 interactions for this compound?
- Methodological Answer :
- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and quantify parent compound degradation via LC-MS/MS .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess IC₅₀ values .
- Metabolite identification : Employ high-resolution MS/MS to detect hydroxylated or demethylated products .
Q. What experimental designs are recommended for evaluating off-target effects of this compound in CNS research?
- Methodological Answer :
- Broad-scale profiling : Screen against a panel of 50+ GPCRs, kinases, and ion channels using competitive binding assays .
- Transcriptomic analysis : Use RNA-seq to identify differentially expressed genes in neuronal cell lines post-treatment .
- In vivo behavioral studies : Assess locomotor activity and anxiety-like behaviors in rodent models to detect CNS side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
